molecular formula C10H12Cl2N5O5P B14259854 3'-Azido-3'-deoxy-5'-O-(dichlorophosphoryl)thymidine CAS No. 188426-77-9

3'-Azido-3'-deoxy-5'-O-(dichlorophosphoryl)thymidine

Cat. No.: B14259854
CAS No.: 188426-77-9
M. Wt: 384.11 g/mol
InChI Key: IUSSIOVOBDWZMX-XLPZGREQSA-N
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Description

3’-Azido-3’-deoxy-5’-O-(dichlorophosphoryl)thymidine: is a synthetic nucleoside analog. It is structurally related to thymidine, a nucleoside component of DNA. This compound is characterized by the presence of an azido group at the 3’ position and a dichlorophosphoryl group at the 5’ position, which significantly alters its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-3’-deoxy-5’-O-(dichlorophosphoryl)thymidine typically involves multiple steps:

    Starting Material: Thymidine is used as the starting material.

    Azidation: The 3’-hydroxy group of thymidine is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4).

    Phosphorylation: The 5’-hydroxy group is then phosphorylated using dichlorophosphoryl chloride (POCl2) under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large-scale reactors are used for the azidation and phosphorylation steps.

    Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.

    Phosphorylation Reactions: The dichlorophosphoryl group can undergo hydrolysis to form the corresponding phosphate ester.

Common Reagents and Conditions:

    Azidation: Azidotrimethylsilane (TMSN3), tin(IV) chloride (SnCl4)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Phosphorylation: Dichlorophosphoryl chloride (POCl2), anhydrous conditions

Major Products:

    Reduction Product: 3’-Amino-3’-deoxy-5’-O-(dichlorophosphoryl)thymidine

    Hydrolysis Product: 3’-Azido-3’-deoxy-5’-O-phosphate thymidine

Scientific Research Applications

Chemistry:

    Synthesis of Nucleoside Analogs: Used as an intermediate in the synthesis of various nucleoside analogs for research purposes.

Biology:

    DNA Probes: Utilized in the development of DNA probes for detecting specific DNA sequences.

Medicine:

    Antiviral Research: Investigated for its potential antiviral properties, particularly against HIV.

Industry:

    Pharmaceutical Manufacturing: Used in the production of antiviral drugs and other therapeutic agents.

Mechanism of Action

Mechanism:

    Inhibition of DNA Synthesis: The compound incorporates into the DNA strand during replication, leading to chain termination.

    Molecular Targets: Targets viral reverse transcriptase enzymes, inhibiting their activity and preventing viral replication.

Pathways Involved:

    DNA Replication Pathway: Interferes with the normal process of DNA replication by incorporating into the growing DNA chain and causing premature termination.

Comparison with Similar Compounds

  • 3’-Azido-3’-deoxy-5’-O-(triphenylmethyl)thymidine
  • Zidovudine (AZT)

Comparison:

  • 3’-Azido-3’-deoxy-5’-O-(triphenylmethyl)thymidine: Similar in structure but contains a triphenylmethyl group instead of a dichlorophosphoryl group. It is also used as an intermediate in nucleoside analog synthesis.
  • Zidovudine (AZT): A well-known antiviral drug used in the treatment of HIV. It has a similar azido group at the 3’ position but lacks the dichlorophosphoryl group. Zidovudine is a potent inhibitor of HIV reverse transcriptase.

Uniqueness:

  • The presence of the dichlorophosphoryl group in 3’-Azido-3’-deoxy-5’-O-(dichlorophosphoryl)thymidine provides unique chemical properties that can be exploited in various chemical and biological applications.

Properties

CAS No.

188426-77-9

Molecular Formula

C10H12Cl2N5O5P

Molecular Weight

384.11 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(dichlorophosphoryloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H12Cl2N5O5P/c1-5-3-17(10(19)14-9(5)18)8-2-6(15-16-13)7(22-8)4-21-23(11,12)20/h3,6-8H,2,4H2,1H3,(H,14,18,19)/t6-,7+,8+/m0/s1

InChI Key

IUSSIOVOBDWZMX-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(Cl)Cl)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(Cl)Cl)N=[N+]=[N-]

Origin of Product

United States

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